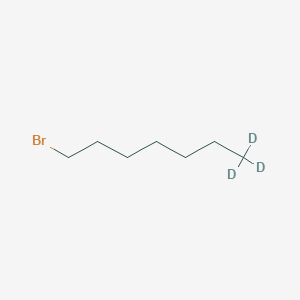

1-Bromoheptane-7,7,7-D3

Overview

Description

1-Bromoheptane-7,7,7-D3 is an isotopically labeled version of 1-bromoheptane. It is a linear halogenated alkene and is used as an intermediate in the synthesis of organic compounds.

Molecular Structure Analysis

The molecular formula of 1-Bromoheptane-7,7,7-D3 is C7H15Br . The exact molecular structure is not provided in the search results.Scientific Research Applications

Synthesis and Conformational Analysis : The synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione, a related compound, involved solid state crystal structure characterization using x-ray diffraction. Theoretical data supported by various spectral tools such as FT-IR, FT-Raman, NMR, and UV-Visible were used to correlate physical and chemical properties, including reactive properties based on frontier molecular orbital analysis and molecular dynamics simulations (Murthy et al., 2019).

Glutathione Depletion : Research on 1-bromoalkanes including 1-bromoheptane demonstrated their ability to deplete cellular glutathione (GSH) levels in isolated rat hepatocytes without causing cytotoxicity. This effect was directly proportional to the concentration and increasing chain length of 1-bromoalkanes, making them useful for studying the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).

Monolayer Adsorption Studies : The formation of solid monolayers of 1-bromoheptane on the surface of graphite was confirmed using X-ray diffraction and differential scanning calorimetry. The study provided insights into monolayer structures, suggesting minimal non-covalent interaction among bromine atoms within the layers (Sun et al., 2012).

Thermal Properties and Molecular Connectivity : The heat capacities of 1-bromoalkanes, including 1-bromoheptane, were measured, facilitating a group additivity analysis and molecular connectivity model for halogenoalkanes. This study aids in understanding the thermal behavior of such compounds across different temperatures (Chorążewski et al., 2005).

Ionic Liquids and Bromination Reactions : Novel acidic ionic liquids were utilized as catalysts and solvents in the synthesis of 1,7-dibromoheptane, showcasing high yield and reusability. This approach highlights the potential of ionic liquids in facilitating efficient bromination reactions (Li et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

1-Bromoheptane-7,7,7-D3 is a deuterium-labeled version of 1-Bromoheptane . It’s primarily used as a tracer in organic chemistry. The primary targets of this compound are the molecules it’s tracing in the biochemical reactions.

Mode of Action

The compound interacts with its targets by being incorporated into drug molecules . This is done largely as tracers for quantitation during the drug development process . The deuterium labeling allows for the tracking of the compound and its interactions within the biochemical system.

Pharmacokinetics

The pharmacokinetics of 1-Bromoheptane-7,7,7-D3, like its biochemical interactions, would depend on the molecules it’s tracing. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

IUPAC Name |

7-bromo-1,1,1-trideuterioheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXKDWGTSHCFPP-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

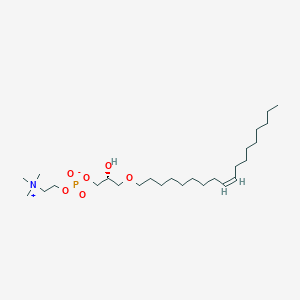

![2-[2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B3044068.png)

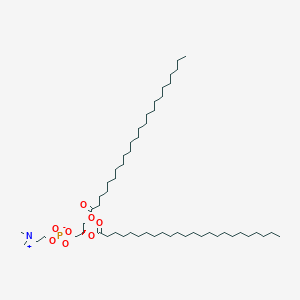

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)

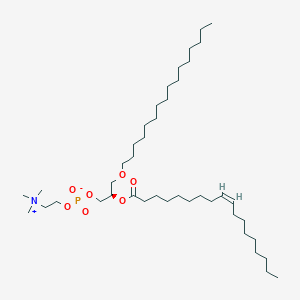

![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)

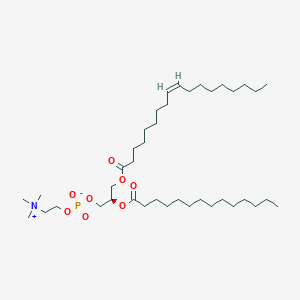

![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)